molecular formula C25H18N4O4S B2990036 (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide CAS No. 314251-67-7

(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide

Cat. No.: B2990036
CAS No.: 314251-67-7
M. Wt: 470.5
InChI Key: LTCNLKXWBQKMDN-AQTBWJFISA-N
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Description

(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C25H18N4O4S and its molecular weight is 470.5. The purity is usually 95%.
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Properties

IUPAC Name

(Z)-2-cyano-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O4S/c1-16-6-8-17(9-7-16)12-20-15-27-25(34-20)28-24(30)18(14-26)13-19-10-11-23(33-19)21-4-2-3-5-22(21)29(31)32/h2-11,13,15H,12H2,1H3,(H,27,28,30)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCNLKXWBQKMDN-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The compound features a thiazole ring , a cyano group , and an acrylamide moiety . The structural configuration (Z) indicates that the substituents on the double bond are on the same side, which can significantly influence its biological reactivity and interactions.

Structural Formula

The structural formula of the compound is represented as follows:

 Z 2 cyano N 5 4 methylbenzyl thiazol 2 yl 3 5 2 nitrophenyl furan 2 yl acrylamide\text{ Z 2 cyano N 5 4 methylbenzyl thiazol 2 yl 3 5 2 nitrophenyl furan 2 yl acrylamide}

Antibacterial Properties

Research indicates that compounds containing thiazole rings often exhibit antibacterial properties . Thiazole derivatives can disrupt bacterial cell membranes, leading to cell death, which suggests that this compound may have similar antibacterial effects. However, specific studies on this compound's antibacterial activity are still necessary to confirm this potential.

Enzyme Inhibition Potential

The cyanoacrylamide moiety may also be involved in enzyme inhibition . Cyanoacrylates are known for their ability to covalently bind to enzymes, thereby inactivating them. Investigating the specific enzyme targets of this compound could reveal important therapeutic applications.

Anticancer Activity

Compounds with acrylamide structures have been studied for their anticancer properties . They may interact with cellular targets leading to cytotoxic effects in cancer cell lines. The reactivity of acrylamides with biological nucleophiles highlights both their toxicological concerns and therapeutic potential. The presence of both thiazole and furan moieties in this compound suggests it could interact with multiple biological pathways, making it a candidate for further anticancer research.

Synthesis and Characterization

The synthesis of this compound typically involves several chemical reactions to form the desired structure. Characterization techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals unique features that may influence biological interactions:

Compound NameStructureNotable Features
2-Cyano-N-(5-methylthiazol-2-yl)-3-phenylacrylamideStructureExhibits similar reactivity; studied for anti-cancer properties.
2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-methylthio-acetamideStructureContains imidazole; shows different biological activity profiles.
2-Cyano-N-(5-benzothiazol-2-yl)-3-pyridin-4-acrylamideStructurePyridine ring may enhance solubility and bioactivity.

This table illustrates how variations in chemical structure can lead to different biological activities, emphasizing the need for extensive research on this compound.

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